molecular formula C10H10BrN3 B11458596 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole

3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No.: B11458596
M. Wt: 252.11 g/mol
InChI Key: GSVFYFBZDIYURA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and ethyl hydrazinecarboxylate.

    Formation of Hydrazone: 3-Bromobenzaldehyde reacts with ethyl hydrazinecarboxylate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structure can be modified to enhance its activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and surface treatments.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-4-ethyl-4H-1,2,4-triazole
  • 3-(3-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole
  • 3-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-(3-Bromophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to the presence of the bromine atom on the phenyl ring, which can participate in various substitution reactions. The ethyl group on the triazole ring also provides distinct steric and electronic properties, influencing its reactivity and binding affinity.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-(3-bromophenyl)-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3/c1-2-14-7-12-13-10(14)8-4-3-5-9(11)6-8/h3-7H,2H2,1H3

InChI Key

GSVFYFBZDIYURA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN=C1C2=CC(=CC=C2)Br

Origin of Product

United States

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